molecular formula C₁₃H₁₉N₅OS B1663505 (3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL CAS No. 653592-04-2

(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL

Cat. No. B1663505
M. Wt: 293.39 g/mol
InChI Key: NTHMDFGHOCNNOE-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "compound X" in scientific literature.

Scientific Research Applications

Pyrrolopyrimidine Derivatives and Synthesis

Pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied for their potential as precursors in the synthesis of tricyclic purine analogues. A key focus of research is on the synthesis of novel pyrrolopyrimidine derivatives as potential precursors for purine analogues, which are significant in medicinal chemistry due to their structural resemblance to natural biomolecules (Williams & Brown, 1995).

Structural and Crystallographic Studies

The structural and crystallographic properties of pyrrolopyrimidine compounds have been a subject of research, contributing to the understanding of molecular interactions and bonding. Studies on the crystal structures of various pyrrolopyrimidine derivatives reveal insights into their molecular configurations and potential applications in designing targeted molecules (Glidewell et al., 2003).

Pharmaceutical Applications

Pyrrolopyrimidine derivatives are also explored for their pharmaceutical applications. For instance, certain derivatives have been investigated for their potential as inhibitors in the treatment of cognitive disorders. The development of specific inhibitors like PF-04447943, a PDE9A inhibitor, exemplifies the therapeutic potential of these compounds (Verhoest et al., 2012).

Antitumor and Antiviral Agents

Compounds derived from pyrrolopyrimidine have been synthesized and evaluated for their antitumor and antiviral activities. Their synthesis often involves complex chemical processes, leading to the development of novel compounds with promising biological activities. These derivatives show potential as effective antitumor agents and have been tested against various tumor cell lines (Gangjee et al., 2005).

Enzyme Inhibition for Therapeutic Applications

These derivatives have also been studied for their enzyme inhibition properties, particularly in the context of rheumatoid arthritis treatment. The selective inhibition of enzymes like JAK1 showcases the therapeutic applications of pyrrolopyrimidine derivatives in inflammatory diseases (Chough et al., 2018).

properties

IUPAC Name

(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5OS/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHMDFGHOCNNOE-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@H]1CN(C[C@@H]1O)CC2=CNC3=C2N=CN=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL
Reactant of Route 2
(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL
Reactant of Route 3
Reactant of Route 3
(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL
Reactant of Route 4
(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL
Reactant of Route 5
(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL
Reactant of Route 6
(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL

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